
苦瓜苷 L
描述
Momordicoside L is a cucurbitane-type triterpenoid glycoside found in the plant Momordica charantia, commonly known as bitter melon. This compound is one of the many bioactive constituents of bitter melon, which has been traditionally used for its medicinal properties. Momordicoside L is known for its potential therapeutic effects, including antidiabetic, anticancer, and anti-inflammatory activities .
科学研究应用
Chemistry: It is used as a model compound for studying the chemical properties and reactions of cucurbitane-type triterpenoids.
Biology: It has been shown to exhibit significant biological activities, including antidiabetic, anticancer, and anti-inflammatory effects.
Medicine: Momordicoside L is being investigated for its potential therapeutic applications in treating diabetes, cancer, and inflammatory diseases.
作用机制
Target of Action
Momordicoside L is a non-toxic cucurbitane glycoside found in the fruit of Momordica charantia L., also known as bitter melon . . These effects might be due to the interaction of Momordicoside L and other phytochemicals with multiple targets in the body.
Mode of Action
It is known that the beneficial effects ofMomordica charantia L. are attributed to its biologically active phytochemicals, including Momordicoside L . These compounds may interact with various targets in the body, leading to changes at the molecular and cellular levels that result in the observed medicinal properties.
Biochemical Pathways
For instance, it has been suggested to have neuroprotective properties against cerebral ischemia-reperfusion via scavenging of ROS and NOS and blockage of JNK3/c-Jun/Fas-L and JNK3/cytochrome C/caspases-3 signaling pathways .
Pharmacokinetics
Computational approaches have been used to investigate the admet profile of bioactive compounds inMomordica charantia
Result of Action
For instance, it has been suggested to have lipid-lowering properties inhibiting preadipocyte differentiation and fat synthesis
Action Environment
The action of Momordicoside L may be influenced by various environmental factors. For instance, the medicinal properties of the bitter melon plant, which contains Momordicoside L, may vary depending on the growing conditions of the plant
生化分析
Biochemical Properties
Momordicoside L plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Momordicoside L has been shown to inhibit isomaltase, an enzyme involved in carbohydrate digestion, with a binding energy of -8.28 kcal/mol . This interaction is likely crucial for its anti-diabetic properties. Additionally, Momordicoside L interacts with other biomolecules such as ribosome-inactivating proteins, contributing to its anti-cancer effects .
Cellular Effects
Momordicoside L exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Momordicoside L has been shown to inhibit the NF-kB signaling pathway, reducing inflammation and promoting apoptosis in cancer cells . This compound also affects gene expression by upregulating stress-responsive genes, enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of Momordicoside L involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, the binding of Momordicoside L to isomaltase inhibits its activity, reducing carbohydrate digestion and glucose absorption . Additionally, Momordicoside L modulates gene expression by interacting with transcription factors, leading to changes in the expression of stress-responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Momordicoside L change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Momordicoside L remains stable under various conditions, maintaining its bioactivity over extended periods . Long-term exposure to Momordicoside L has been associated with sustained anti-inflammatory and anti-cancer effects, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of Momordicoside L vary with different dosages in animal models. At low doses, Momordicoside L exhibits beneficial effects such as reducing blood glucose levels and inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Momordicoside L is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its pharmacological effects. For instance, Momordicoside L modulates the activity of enzymes involved in glucose metabolism, enhancing insulin sensitivity and reducing blood glucose levels . Additionally, it affects lipid metabolism by inhibiting lipogenic enzymes, leading to reduced fat accumulation .
Transport and Distribution
The transport and distribution of Momordicoside L within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, Momordicoside L is distributed to various tissues, including the liver, kidneys, and intestines . It interacts with permeability glycoprotein (P-gp), influencing its localization and accumulation within cells . This interaction is crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
Momordicoside L exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its pharmacological effects . The compound’s localization is influenced by targeting signals and post-translational modifications, directing it to specific cellular compartments . This subcellular distribution is essential for its role in modulating cellular processes and gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Momordicoside L typically involves extraction from the fruits of Momordica charantia. The extraction process can be enhanced using techniques such as microwave-assisted extraction and ultrasound-assisted extraction. These methods help in obtaining higher yields of the compound compared to traditional extraction methods .
Industrial Production Methods
Industrial production of Momordicoside L involves large-scale extraction from bitter melon fruits. The process includes drying the fruits, followed by solvent extraction using methanol or ethanol. The extract is then purified using column chromatography techniques to isolate Momordicoside L .
化学反应分析
Types of Reactions
Momordicoside L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Momordicoside L can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
相似化合物的比较
Momordicoside L can be compared with other similar cucurbitane-type triterpenoids found in Momordica charantia, such as:
- Momordicoside K
- Momordicine I
- Momordicine II
Uniqueness
Momordicoside L is unique due to its specific glycoside structure and its potent biological activities. While other similar compounds also exhibit therapeutic properties, Momordicoside L has shown a broader range of activities and higher potency in various studies .
属性
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-20(9-8-13-32(2,3)43)21-12-14-35(7)30-24(44-31-29(42)28(41)27(40)25(18-37)45-31)17-23-22(10-11-26(39)33(23,4)5)36(30,19-38)16-15-34(21,35)6/h8,13,17,19-22,24-31,37,39-43H,9-12,14-16,18H2,1-7H3/b13-8+/t20-,21-,22-,24+,25-,26+,27-,28+,29-,30+,31-,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHOBTRHAFBJOW-MLFDEFIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316961 | |
| Record name | Momordicoside L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81348-83-6 | |
| Record name | Momordicoside L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Momordicoside L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Momordicoside L and where is it found?
A1: Momordicoside L is a cucurbitane-type triterpenoid saponin primarily found in the fruits of the Momordica charantia plant, also known as bitter melon. [, , , ]
Q2: How is Momordicoside L typically extracted and purified from bitter melon?
A2: Researchers have employed various techniques for the extraction and purification of Momordicoside L. These include:
- High hydrostatic pressure (HHP) technology: This method utilizes high pressure for extraction, followed by purification using ionic liquid-based aqueous biphasic systems. []
- High-speed countercurrent chromatography (HSCCC): This technique efficiently separates Momordicoside L from other triterpene saponins present in bitter melon extracts. []
- Column chromatography: Traditional column chromatography methods, using silica gel and Sephadex LH-20, have been employed for isolation and purification. [, ]
Q3: Can you describe the structure of Momordicoside L?
A3: Momordicoside L is a cucurbitane-type triterpenoid glycoside. While the exact molecular weight can vary slightly due to potential variations in attached sugar moieties, studies have identified its aglycone structure. [, , , ] Further structural characterization, including spectroscopic data (NMR, MS), can be found in the cited research papers. [, , , , , ]
Q4: What analytical methods are used to identify and quantify Momordicoside L?
A4: Several analytical techniques are employed for the identification and quantification of Momordicoside L:
- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV and mass spectrometry (MS), HPLC enables the separation and quantification of Momordicoside L in complex mixtures. [, , ]
- Liquid chromatography-mass spectrometry (LC/MS): This technique provides accurate identification and characterization of Momordicoside L based on its mass-to-charge ratio. []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR is used to elucidate the complete structure of Momordicoside L, providing detailed information about its atoms and their connectivity. [, , , , ]
Q5: How stable is Momordicoside L under different processing conditions?
A5: Research suggests that Momordicoside L exhibits varying stability depending on the processing conditions:
- Thermal processing: Momordicoside L is susceptible to degradation at higher temperatures, especially during prolonged heating at 100°C or autoclaving. [] This sensitivity to heat could impact its content and potential bioactivity in processed bitter melon products.
Q6: Are there any known challenges or limitations related to the use of Momordicoside L?
A6:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



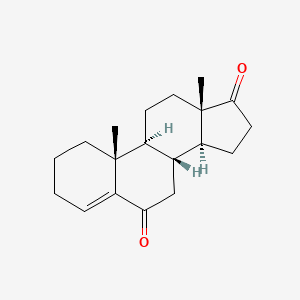


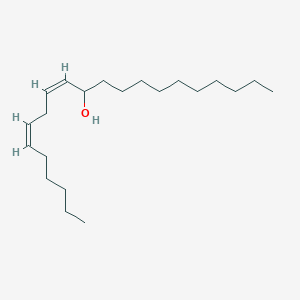
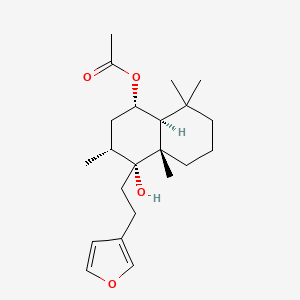
![[(1S,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1252562.png)
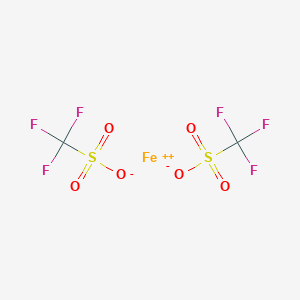
![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1252566.png)
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide](/img/structure/B1252567.png)
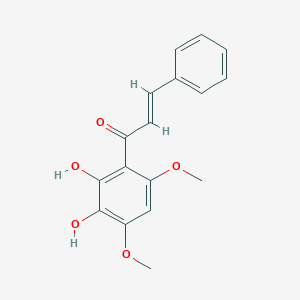

![(3S,4S)-4-[(Z)-1-carboxy-3-[[(1R,19R,21S,22R,23R)-6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid](/img/structure/B1252572.png)
![(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1252573.png)
